4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid
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Overview
Description
4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid involves the reaction of diethyl ethoxymethylenemalonate with benzamidine hydrochloride hydrate in the presence of sodium metal in ethanol. The mixture is heated to reflux overnight, then cooled and filtered. The filtrate is concentrated to an oil, which is then added to water and acidified to precipitate the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-2-phenylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-hydroxy-2-phenylpyrimidine-5-methanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-4,5-dicarboxylic acid
- 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid
- 2-Phenyl-4,6-dihydroxypyrimidine
Uniqueness
4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBIMYTRIMUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211815 |
Source
|
Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-26-9 |
Source
|
Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56406-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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